5,6-Dehydro Finasteride 5,6-Dehydro Finasteride An impurity of Finasteride. Finasteride is a 4-azasteroid analog of testosterone that competitively blocks type II 5α-reductase activity with 100-fold greater affinity than for the type I enzyme.
Brand Name: Vulcanchem
CAS No.: 1329611-51-9
VCID: VC0195185
InChI: InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
Molecular Formula: C23H34N2O2
Molecular Weight: 370.54

5,6-Dehydro Finasteride

CAS No.: 1329611-51-9

Cat. No.: VC0195185

Molecular Formula: C23H34N2O2

Molecular Weight: 370.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,6-Dehydro Finasteride - 1329611-51-9

Specification

CAS No. 1329611-51-9
Molecular Formula C23H34N2O2
Molecular Weight 370.54
IUPAC Name (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
SMILES CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
Appearance Off-White to Pale Yellow Solid
Melting Point >210 °C

Introduction

ParameterInformation
Chemical Name(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Common SynonymsFinasteride EP Impurity C, Finasteride USP Related Compound B, Finasteride 5,6-Dehydro Impurity, Finasteride delta-1,5-Aza Amide
CAS Number1329611-51-9, 1800205-94-0
Molecular FormulaC₂₃H₃₄N₂O₂
Molecular Weight370.53 g/mol

Chemical Structure and Properties

The structural characteristics of 5,6-Dehydro Finasteride feature a steroid backbone with an additional unsaturation between the C-5 and C-6 positions compared to the parent compound finasteride. This modification creates a conjugated system that potentially alters the compound's physical, chemical, and possibly biological properties. The compound maintains the tert-butyl carboxamide group at position 17 and the lactam ring that are characteristic features of finasteride .

The molecular structure can be represented by several notations commonly used in chemical databases:

Structural Representations

SMILES notation: CC(C)(C)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C

InChI notation: InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1

The compound's physicochemical properties differ from those of finasteride due to the additional double bond, which affects its electron distribution, reactivity, and potentially its interaction with biological targets.

Table 2: Physicochemical Properties of 5,6-Dehydro Finasteride

PropertyValue
Physical StateSolid
AppearancePossibly pale yellow solid
Purity Standard (commercial)>95% (HPLC)
SolubilityLimited data available
Storage ConditionsRecommended 2-8°C (refrigerated)

Relationship to Finasteride

5,6-Dehydro Finasteride is structurally related to finasteride, a synthetic 4-azasteroid compound that acts as a specific inhibitor of Type II 5α-reductase. Finasteride is widely prescribed for benign prostatic hyperplasia (BPH) and male pattern baldness due to its ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT) . The structural similarity between 5,6-Dehydro Finasteride and finasteride suggests potential similar interactions with biological targets, though with potentially modified efficacy or activity profiles.

To understand the significance of 5,6-Dehydro Finasteride, it is important to examine the mechanism of action of finasteride itself. Finasteride acts by forming a stable complex with NADPH and the 5α-reductase enzyme, effectively creating a "suicide substrate" that renders the enzyme inactive . This mechanism prevents the conversion of testosterone to DHT, which is implicated in prostatic hyperplasia and androgenic alopecia .

The additional double bond in 5,6-Dehydro Finasteride may affect how it interacts with the 5α-reductase enzyme. While specific data on its inhibitory activity is limited in the search results, the structural modification could potentially alter binding affinity, metabolic stability, or pharmacokinetic properties compared to finasteride.

Table 3: Comparison Between Finasteride and 5,6-Dehydro Finasteride

CharacteristicFinasteride5,6-Dehydro Finasteride
Molecular FormulaC₂₃H₃₆N₂O₂C₂₃H₃₄N₂O₂
Molecular Weight372.55 g/mol370.53 g/mol
StructureSingle bonds between C-5 and C-6Double bond between C-5 and C-6
Pharmacopoeia StatusActive Pharmaceutical IngredientRecognized impurity
Regulatory StatusApproved drugReference standard for quality control

Current Research Status and Future Directions

  • Comparative studies of inhibitory activity against different isoforms of 5α-reductase

  • Structure-activity relationship studies to understand how the additional double bond affects binding to the enzyme

  • Potential alternative therapeutic applications based on modified pharmacological properties

  • Metabolic studies to determine its biotransformation pathways

  • Toxicological assessments to establish safety profiles

Recent advances in understanding the crystal structure of human steroid 5α-reductase 2 (SRD5α2) with finasteride provide new opportunities for computational studies examining how 5,6-Dehydro Finasteride might interact with this enzyme. Such studies could provide valuable insights into the structural basis for any differences in activity between the two compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator